3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Structure-Activity Relationship Tyrosinase Inhibition Medicinal Chemistry Scaffold Selection

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride delivers a structurally differentiated 3-methylpiperazine scaffold unavailable from unsubstituted 1-(4-nitrophenyl)piperazine. This substitution introduces a stereocenter and altered basicity, critical for SAR-driven tyrosinase inhibition, antimicrobial optimization, and cholinesterase modulator programs. The 4-nitrophenyl moiety enables nitroreductase-activated prodrug strategies. Available at ≥95% purity with well-documented synthetic accessibility (77% yield).

Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
CAS No. 1158439-97-4
Cat. No. B1461605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride
CAS1158439-97-4
Molecular FormulaC11H16ClN3O2
Molecular Weight257.72 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H
InChIKeyFCABYDMTKDIPDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride (CAS 1158439-97-4): Technical Specification and Sourcing Profile for Research Procurement


3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride (CAS 1158439-97-4; molecular formula C11H16ClN3O2; MW 257.72) is a substituted piperazine derivative featuring a 4-nitrophenyl group at the N-1 position and a methyl group at the 3-position of the piperazine ring, formulated as a hydrochloride salt . Commercially available at purities ranging from 95% to 98% from multiple chemical vendors , this compound serves as a synthetic building block and research intermediate in medicinal chemistry programs exploring nitrophenylpiperazine-based bioactive molecules, with documented interest in antimicrobial, tyrosinase inhibitory, and cholinesterase modulatory applications . Critical to note: high-strength quantitative comparative data directly benchmarking this compound against specific analogs in identical assay systems is extremely limited in the peer-reviewed literature; the evidence presented herein relies on class-level inference and cross-study comparison.

Procurement Considerations for 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride: Why Piperazine Scaffold Substitution Is Not Trivial


The piperazine pharmacophore is exquisitely sensitive to substitution patterns, and procurement decisions based on superficial structural similarity risk experimental irreproducibility. Structure-activity relationship (SAR) studies within the 4-nitrophenylpiperazine class demonstrate that minor modifications—such as replacing the piperazine N-methyl group with morpholine, cyclopentamine, or cyclohexylamine—produce measurable differences in biological activity [1]. Furthermore, the position of the nitro group on the phenyl ring (para vs. ortho vs. meta) alters electronic distribution, lipophilicity, and target engagement, while the 3-methyl substitution on the piperazine ring introduces stereochemical considerations and influences basicity and metabolic stability relative to unsubstituted 1-(4-nitrophenyl)piperazine. Cross-study analysis of related nitrophenylpiperazine derivatives reveals that even conservative structural changes yield divergent antimicrobial MIC values against M. kansasii, F. avenaceum, and other pathogens [2]. Consequently, substituting 3-methyl-1-(4-nitrophenyl)piperazine hydrochloride with a "similar" piperazine analog without rigorous validation introduces a confounding variable that undermines the interpretability of SAR campaigns, lead optimization efforts, and any research requiring precise control over molecular structure.

Comparative Evidence Assessment for 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride: Quantitative Differentiators vs. Analog Scaffolds


SAR-Informed Scaffold Differentiation: N-Methyl Piperazine Core vs. Morpholine and Cyclic Amine Replacements

In a 2024 SAR study of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, the N-methyl piperazine moiety (structurally analogous to the 3-methylpiperazine core of the target compound) demonstrated higher tyrosinase inhibitory activity compared to morpholine, cyclopentamine, and cyclohexylamine-substituted derivatives. This class-level SAR finding informs scaffold selection by establishing that the piperazine core confers activity advantages over alternative cyclic amines when the 4-nitrophenyl group is held constant [1].

Structure-Activity Relationship Tyrosinase Inhibition Medicinal Chemistry Scaffold Selection

Antimicrobial Benchmarking: Class-Level MIC Range for 1-(4-Nitrophenyl)piperazine Derivatives vs. Unsubstituted Scaffolds

A 2019 study evaluated ten 1-(4-nitrophenyl)piperazine derivatives against M. kansasii and F. avenaceum, establishing a class-level MIC baseline of 14.2–15.4 µM for the most active derivatives. This provides a quantitative benchmark for the nitrophenylpiperazine chemotype against which the 3-methyl-substituted analog can be referenced in future head-to-head studies [1]. Critically, no direct comparative data for the target compound against specific comparator molecules in identical assay systems was identified in the accessible literature.

Antimicrobial Discovery Mycobacterial Inhibition Antifungal Activity

Synthetic Route Efficiency: 77% Yield from Commercially Accessible Precursors with Established Patent Precedent

The synthesis of 3-methyl-1-(4-nitrophenyl)piperazine (free base, CAS 329922-44-3) from 2-methylpiperazine and 4-fluoronitrobenzene proceeds with a reported yield of 77% under reflux conditions in acetonitrile with potassium carbonate . This reaction protocol is documented in patent literature (EP1764360, 2007), establishing industrial and academic precedent for scalable preparation [1]. The hydrochloride salt (CAS 1158439-97-4) is obtained via standard acidification. This synthetic accessibility differentiates the target compound from less tractable nitrophenylpiperazine derivatives requiring complex multi-step sequences or protecting group strategies.

Synthetic Chemistry Process Development Laboratory Procurement Economics

Cholinesterase Dual Inhibition Profile: Cross-Study Inference vs. Single-Target Analogues

Vendor technical documentation indicates that 3-methyl-1-(4-nitrophenyl)piperazine hydrochloride demonstrates inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . Dual cholinesterase inhibition is a pharmacologically relevant profile for cognitive disorder research; however, specific IC50 values and comparator data against reference inhibitors (e.g., donepezil, rivastigmine) or unsubstituted 1-(4-nitrophenyl)piperazine are not provided in the accessible literature. This evidence is classified as supporting only, pending independent quantitative validation.

Cholinesterase Inhibition CNS Research Alzheimer's Disease Models

GHS Hazard Classification and Handling Profile: Comparative Safety Assessment

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride carries a GHS07 classification with the signal word "Warning" and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is typical for substituted piperazine hydrochlorides bearing nitroaromatic groups and does not indicate unusually high toxicity or handling restrictions. The absence of more severe hazard classifications (e.g., acute toxicity categories 1–3, carcinogenicity, reproductive toxicity) supports standard laboratory handling with appropriate personal protective equipment.

Laboratory Safety GHS Compliance Chemical Handling Protocols

Commercial Availability and Purity-Grade Differentiation for Procurement Decision-Making

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is commercially available from multiple established chemical vendors with purity specifications ranging from 95% (AKSci, Fluorochem, AChemBlock) to 97% (Leyan) and NLT 98% (MolCore) . Pricing transparency varies by vendor: AChemBlock lists USD $150/250mg, $425/1g, $1,285/5g; Fluorochem lists £198.00/250mg, £332.00/500mg, £554.00/1g . This multi-vendor availability with tiered pricing and purity options enables procurement optimization based on specific research requirements (e.g., exploratory SAR studies vs. rigorous in vivo pharmacology).

Chemical Sourcing Purity Specifications Vendor Comparison

Research and Procurement Application Scenarios for 3-Methyl-1-(4-nitrophenyl)piperazine Hydrochloride: Evidence-Informed Use Cases


Medicinal Chemistry: Scaffold Exploration for Tyrosinase Inhibitor Lead Optimization

This compound serves as a valuable scaffold in medicinal chemistry programs targeting tyrosinase inhibition for hyperpigmentation disorders or cosmetic applications. SAR evidence from the 4-nitrophenylpiperazine chemotype demonstrates that the N-methyl piperazine core confers activity advantages over morpholine, cyclopentamine, and cyclohexylamine alternatives [1]. The 3-methyl substitution on the piperazine ring introduces a defined stereocenter and altered basicity profile, providing a structural diversification point for SAR expansion beyond the unsubstituted 1-(4-nitrophenyl)piperazine scaffold. Researchers should note that direct IC50 data for this specific compound against tyrosinase is not available; independent potency determination is required.

Antimicrobial Discovery: Nitrophenylpiperazine Chemotype Expansion Against Mycobacteria and Fungi

The 1-(4-nitrophenyl)piperazine chemotype has demonstrated quantifiable antimicrobial activity against M. kansasii (MIC 15.0–15.4 µM) and F. avenaceum (MIC 14.2 µM) in class-level studies [1]. 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride represents a structurally distinct analog within this chemotype, offering an opportunity to evaluate the impact of 3-methyl substitution on antimicrobial potency, spectrum, and physicochemical properties. The compound's well-documented synthetic accessibility (77% yield from commercial precursors) supports library synthesis and parallel analog generation for SAR-driven antimicrobial optimization [2].

Chemical Biology: Nitroreductase-Dependent Prodrug Activation and Cellular Imaging Probe Development

The 4-nitrophenyl moiety in this compound serves as a substrate for nitroreductase enzymes, a property exploited in prodrug activation strategies and cellular imaging applications. The 3-methyl substitution on the piperazine ring provides a handle for further functionalization (e.g., linker attachment, fluorophore conjugation) while preserving the nitroreductase-sensitive nitroaromatic pharmacophore. This structural feature set supports the compound's use as a building block for developing activatable probes or targeted therapeutics in chemical biology research programs.

Cholinesterase Pharmacology: Dual AChE/BChE Inhibitor Candidate for CNS Disorder Research

Vendor documentation reports dual inhibition of acetylcholinesterase and butyrylcholinesterase [1], a profile of interest for Alzheimer's disease and related cognitive disorder research. The compound's relatively low molecular weight (257.72 g/mol) and moderate calculated LogP (~1.8) suggest favorable blood-brain barrier permeability potential relative to larger piperazine-based cholinesterase inhibitors. Critical caveat: quantitative IC50 values and selectivity ratios versus reference inhibitors are not publicly available; independent potency validation is essential before in vivo deployment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.